4-Chloro-7-methoxyquinoline-6-carboxylic acid
Overview
Description
4-Chloro-7-methoxyquinoline-6-carboxylic acid is a quinoline derivative with a chlorine atom at the 4-position and a methoxy group at the 7-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions, including chlorination, methoxylation, and carboxylation.
Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound is purified through crystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions on the quinoline ring can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Quinone derivatives and other oxidized forms.
Reduction Products: Hydroquinoline derivatives and other reduced forms.
Substitution Products: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It is employed in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule. Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs and therapeutic agents. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-7-methoxyquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, triggering signal transduction pathways.
Biomolecules: Interaction with other biomolecules can lead to changes in cellular processes.
Comparison with Similar Compounds
Quinoline: The parent compound without substitutions.
4-Methylquinoline: A quinoline derivative with a methyl group at the 4-position.
7-Methoxyquinoline: A quinoline derivative with a methoxy group at the 7-position.
Uniqueness: 4-Chloro-7-methoxyquinoline-6-carboxylic acid is unique due to its specific combination of chlorine and methoxy groups, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-5-9-6(4-7(10)11(14)15)8(12)2-3-13-9/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCUNAOBIJAQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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